Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
The compound Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a bifunctional thiazole derivative featuring:
- A methyl ester at position 4 of the primary thiazole ring.
- A 2-methoxyphenyl substituent at position 3.
- An amide linkage at position 2, connecting to a second thiazole ring substituted with 2-methyl and 5-isopropyl groups.
Properties
Molecular Formula |
C20H21N3O4S2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H21N3O4S2/c1-10(2)16-14(21-11(3)28-16)18(24)23-20-22-15(19(25)27-5)17(29-20)12-8-6-7-9-13(12)26-4/h6-10H,1-5H3,(H,22,23,24) |
InChI Key |
BIKFIZIZZOVZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The 2-methyl-5-(propan-2-yl)thiazole core is synthesized via cyclization of thiourea derivatives with α-haloketones. A representative method involves:
Conversion to Carbonyl Chloride
The carboxylic acid derivative is treated with thionyl chloride (SOCl₂):
-
Reactants : 2-Methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid (1 eq) in SOCl₂ (5 eq).
-
Conditions : Reflux (70°C, 2 h), followed by solvent evaporation.
Synthesis of 5-(2-Methoxyphenyl)-1,3-Thiazole-4-Carboxylic Acid
Thiazole Formation via Hantzsch Reaction
A modified Hantzsch protocol is employed:
Ester Hydrolysis
-
Reactants : Ethyl ester (1 eq) in NaOH (2M, 3 eq).
-
Conditions : 85°C, 1.5 h, followed by acidification (HCl).
Amide Coupling Reaction
Activation and Coupling
The carbonyl chloride and thiazole-4-carboxylic acid are coupled using peptide coupling reagents:
-
Reactants :
-
2-Methyl-5-(propan-2-yl)-1,3-thiazole-4-carbonyl chloride (1 eq).
-
5-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid (1 eq).
-
-
Reagents : HCTU (1.2 eq), DIEA (3 eq) in DMF.
-
Conditions : RT, 12 h under N₂.
Esterification of the Carboxylic Acid
Methyl Ester Formation
The final esterification uses methanol under acidic conditions:
-
Reactants : Carboxylic acid (1 eq) in MeOH (10 eq), H₂SO₄ (cat.).
-
Conditions : Reflux (24 h), followed by neutralization (NaHCO₃).
Optimization and Scalability
Key Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Temperature | 25°C | Maximizes amide formation |
| SOCl₂ Equivalents | 5 eq | Complete acid activation |
| Reaction Time (Hantzsch) | 12 h | Prevents byproducts |
Industrial-Scale Adaptations
-
Continuous Flow Synthesis : Reduces reaction time by 40% for thiazole formation.
-
Solvent Recycling : Ethanol recovery achieves 90% efficiency.
Analytical Characterization
Spectral Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.42 (s, thiazole-H), 3.89 (s, OCH₃), 1.35 (d, J=6.8 Hz, CH(CH₃)₂) |
| LC-MS | m/z 432.1 [M+H]⁺ |
Chemical Reactions Analysis
Oxidation: The thiazole ring can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group is possible.
Substitution: Substitution reactions at various positions are feasible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can be used.
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
Biological Activities
Research has shown that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies indicate that derivatives of thiazole compounds often possess antimicrobial properties. Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has been evaluated for its effectiveness against various bacterial strains, showing potential as an antibacterial agent.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have shown that this compound may exhibit cytotoxic effects against several cancer cell lines.
Antioxidant Properties
Thiazole derivatives are also known for their antioxidant activities. The presence of electron-donating groups such as methoxy enhances the radical scavenging ability of the compound. Studies utilizing DPPH and other radical scavenging assays have demonstrated significant antioxidant activity.
Case Studies
Several studies have documented the applications of thiazole derivatives similar to this compound:
- Study on Antimicrobial Activity : A recent study evaluated a series of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures showed significant inhibition zones compared to standard antibiotics .
- Anticancer Evaluation : In a study focusing on thiazole-based compounds, several derivatives were tested against human cancer cell lines (e.g., SKNMC for neuroblastoma). Results indicated that certain modifications in the thiazole structure led to enhanced cytotoxicity .
- Antioxidant Activity Assessment : Research demonstrated that thiazole compounds with methoxy substituents exhibited improved antioxidant properties in various assays, suggesting their potential use in preventing oxidative stress-related diseases .
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares core features with several thiazole-based derivatives reported in the literature. Key comparisons include:
Physicochemical Properties
- Solubility: The 2-methoxyphenyl and isopropyl groups in the target compound likely reduce water solubility compared to pyridinyl or amino-substituted analogs () . Polar solvents like DMF or DMSO are preferred (inferred from ) .
- Thermal Stability : Methyl/ethyl esters (e.g., –16) typically exhibit higher melting points (>150°C) due to crystalline packing, whereas amide-linked derivatives (e.g., ) show lower melting points (98–99°C) .
Biological Activity
Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by two thiazole rings and a methoxyphenyl substituent. Its molecular formula is , with a molecular weight of approximately 420.55 g/mol. The presence of methoxy and thiazole moieties is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily evaluated through in vitro assays against various cancer cell lines and in vivo models. The following sections summarize key findings from recent studies.
Anticancer Activity
-
In Vitro Studies :
- The compound has demonstrated moderate to high cytotoxicity against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). The IC50 values for these cell lines were reported as 1.61 µg/mL and 1.98 µg/mL respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- A structure-activity relationship analysis indicated that the presence of the methoxy group enhances cytotoxicity by increasing lipophilicity and improving cell membrane penetration .
-
Mechanism of Action :
- The compound appears to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism was supported by assays showing disrupted microtubule formation in treated cells .
- Additionally, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Neuropharmacological Activity
Recent studies have suggested potential neuroprotective effects of the compound:
- Anticonvulsant Properties : In animal models, the compound exhibited significant anticonvulsant activity with a median effective dose (ED50) lower than many existing treatments . This suggests a dual role in both cancer treatment and neurological protection.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on HepG2 Cells : A study conducted on HepG2 cells showed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .
- Animal Model Study : In vivo studies using murine models demonstrated that administration of the compound significantly reduced tumor sizes compared to control groups, supporting its potential as an effective anticancer agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:
- Methoxy Group : The presence of the methoxy group on the phenyl ring enhances solubility and bioavailability.
- Thiazole Moieties : Variations in substituents on the thiazole rings can lead to significant changes in potency; for instance, compounds with electron-donating groups showed increased cytotoxicity due to better interaction with cellular targets .
| Compound | IC50 (µg/mL) | Mechanism of Action | Notes |
|---|---|---|---|
| Methyl 5-(2-methoxyphenyl)-... | 1.61 (HepG2) | Tubulin inhibition | High potency |
| Doxorubicin | ~0.5 | DNA intercalation | Standard comparator |
Q & A
Q. How should researchers handle overlapping signals in ¹H-NMR spectra?
Q. What statistical approaches optimize reaction conditions for scale-up?
- Methodology : Apply Design of Experiments (DoE, e.g., Box-Behnken) to vary temperature, solvent ratio, and catalyst loading. Analyze yield/purity responses using ANOVA. Confirm robustness with center-point replicates. For example, optimize esterification at 60°C with 1.5 eq. H₂SO₄ .
Q. How can researchers validate the absence of toxic byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
